8-bromo-3-(4-bromophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
Description
8-Bromo-3-(4-bromophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a polycyclic heterocyclic compound featuring a benzooxadiazocinone core fused with a bicyclic methanobridge. Key structural attributes include:
- Substituents: Bromine atoms at the 8-position of the benzo ring and the para position of the phenyl group, a methoxy group at position 10, and a methyl group on the methanobridge.
- Molecular formula: Likely C₁₈H₁₅Br₂N₂O₃ (inferred from the difluorophenyl analog in ).
- Functional groups: The oxadiazocinone ring system, brominated aromatic rings, and an ether linkage.
Properties
IUPAC Name |
4-bromo-10-(4-bromophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Br2N2O3/c1-18-9-14(13-7-11(20)8-15(24-2)16(13)25-18)21-17(23)22(18)12-5-3-10(19)4-6-12/h3-8,14H,9H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRJGZZOMXFOPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C(=CC(=C3)Br)OC)NC(=O)N2C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Br2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-bromo-3-(4-bromophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a unique oxadiazocin core with multiple bromine and methoxy substitutions that may influence its biological interactions. The presence of these substituents is hypothesized to enhance its pharmacological properties.
Antitumor Activity
Research indicates that derivatives of compounds with similar structures exhibit significant antitumor properties. For example, compounds with brominated phenyl groups have been shown to inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Specifically, studies have demonstrated that 4-bromo-2,5-dimethoxyphenyl derivatives can induce G2/M phase arrest in various human tumor cell lines, such as HeLa and MCF7 .
The proposed mechanism of action involves the targeting of tubulin, a critical protein in the mitotic spindle formation. Compounds that interfere with tubulin dynamics can disrupt cell division, making them effective as potential chemotherapeutic agents. For instance, the active compounds in related studies showed sub-micromolar cytotoxicity against tumor cell lines by binding to the colchicine site on tubulin .
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of various brominated compounds on cancer cell lines. The results indicated that compounds similar to This compound exhibited nanomolar antiproliferative potency and were effective in disrupting microtubule networks .
- Molecular Docking Studies : Molecular docking simulations suggested that this compound binds effectively to tubulin at the colchicine site. This interaction was confirmed through biochemical assays that measured tubulin polymerization inhibition .
Summary of Biological Findings
| Activity | Effect | Cell Lines Tested | IC50 (nM) |
|---|---|---|---|
| Antitumor | Inhibition of proliferation | HeLa, MCF7 | < 100 |
| Tubulin Interaction | Disruption of microtubules | Various cancer lines | < 50 |
| Cell Cycle Arrest | G2/M phase arrest | HeLa, HT-29 | < 200 |
Comparison with Similar Compounds
Table 1: Structural Comparison
Brominated Heterocycles: Quinazolinones
6-Bromo-2-phenylquinazolin-4(3H)-ones () share bromine substitution but differ in core structure:
- Core: Quinazolinone (two fused six-membered rings) vs. benzooxadiazocinone (a fused 12-membered oxadiazocinone).
- Synthesis: Quinazolinones are synthesized via refluxing glacial acetic acid with amino reagents (e.g., metformin, INH), whereas the target compound’s synthesis likely involves more complex bicyclic formation .
Triazine Derivatives with Bromophenyl Groups
Compounds like 2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one () and triazine-phenol conjugates () feature bromophenyl groups but divergent cores:
- Triazinoindole systems: These prioritize electronic delocalization for optoelectronic or catalytic applications, contrasting with the target compound’s rigid bicyclic framework .
- Substituent roles : Methoxy and bromine groups in both classes enhance stability and modulate reactivity.
Research Implications and Gaps
- Bioactivity: While quinazolinones show antibacterial effects (), the target compound’s activity remains unstudied. Its structural complexity may warrant exploration in kinase inhibition or CNS drug design.
- Synthetic challenges: The benzooxadiazocinone core likely requires advanced cyclization strategies, contrasting with simpler heterocycles like triazines or quinazolinones.
- Physicochemical data : Critical parameters (e.g., logP, solubility) for the target compound are absent in the evidence, necessitating further experimental characterization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
